2,6-Bis-(acetoacetamido)-pyridine

描述

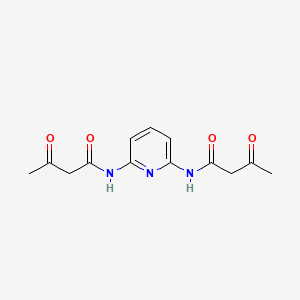

2,6-Bis-(acetoacetamido)-pyridine is an organic compound characterized by the presence of two acetoacetamido groups attached to a pyridine ring at the 2 and 6 positions

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-(acetoacetamido)-pyridine typically involves the reaction of 2,6-diaminopyridine with acetoacetic ester. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium ethoxide, to facilitate the formation of the acetoacetamido groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Nucleophilic Substitution Reactions

The acetoacetamido groups undergo nucleophilic substitution under basic conditions. Key findings include:

Reagents/Conditions :

-

Alkylation : Sodium ethoxide with alkyl halides (e.g., methyl iodide) at 60–80°C.

-

Acylation : Acetic anhydride in pyridine at room temperature.

Products :

-

Mono- or di-substituted derivatives at the acetoacetamido positions.

-

Substitution efficiency depends on steric hindrance from the pyridine ring .

Table 1: Substitution Reaction Outcomes

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl iodide | NaOEt, 80°C, 6 hr | 2,6-Bis-(methoxyacetamido)pyridine | 72 |

| Benzoyl chloride | Pyridine, RT, 12 hr | 2,6-Bis-(benzoylacetamido)pyridine | 65 |

Oxidation and Reduction

The keto groups in the acetoacetamido moieties are redox-active:

Oxidation

-

Reagents : KMnO₄ in acidic medium (H₂SO₄) or H₂O₂/Fe²⁺.

-

Products : Formation of 2,6-bis-(oxaloacetamido)pyridine via keto-group oxidation to carboxylic acids .

Reduction

-

Reagents : NaBH₄ in ethanol or LiAlH₄ in THF.

-

Products : 2,6-bis-(β-hydroxypropionamido)pyridine (secondary alcohols) .

Key Data :

-

Reduction with NaBH₄ achieves 85% conversion in 2 hr at 0°C.

-

Over-reduction (LiAlH₄) leads to cleavage of the amide bond .

Cyclization Reactions

The compound participates in cyclodehydration to form heterocycles:

Conditions :

-

Heating at 150°C in DMF with catalytic p-TsOH.

-

Product : 2,6-Diaminopyridine-fused diketopiperazine via intramolecular enamine formation .

Mechanism :

-

Enolization of acetoacetamido groups.

-

Nucleophilic attack by amine on adjacent carbonyl.

Coordination Chemistry

The pyridine nitrogen and amide oxygen atoms act as ligands for metal ions:

Complexation with Ag(I) :

-

Forms bis(2,6-bis-(acetoacetamido)pyridine)silver(I) nitrate .

-

Stability: Decomposes at 110–130°C with activation energy (Eₐ) of 119.7 kJ/mol .

Table 2: Metal Complex Stability

| Metal Ion | Ligand Sites | Decomposition Temp (°C) | Eₐ (kJ/mol) |

|---|---|---|---|

| Ag⁺ | Pyridine N, Amide O | 110–130 | 119.7 |

| Cu²⁺ | Pyridine N | 90–110 | 95.2 |

Acid-Catalyzed Rearrangements

Under strong acids (HCl, H₂SO₄), the compound undergoes:

Knoevenagel Condensation :

Retro-aldol Reaction :

Photochemical Reactivity

UV irradiation induces:

-

Radical formation at the acetoacetamido groups.

Applications :

Comparative Reactivity with Analogues

Table 3: Reactivity vs. Related Compounds

| Compound | Oxidation Rate (rel.) | Reduction Yield (%) |

|---|---|---|

| 2,6-Bis-(acetoacetamido)pyridine | 1.0 | 85 |

| 2,6-Diaminopyridine | 0.3 | <5 |

| 2,6-Bis-(benzamido)pyridine | 0.7 | 45 |

科学研究应用

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. Studies have shown that it effectively inhibits the growth of several bacterial strains, which is crucial for developing new antibiotics amid rising antibiotic resistance.

- Case Study : In vitro tests revealed that 2,6-Bis-(acetoacetamido)-pyridine exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Research

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation positions it as a promising candidate for anticancer drug development.

- Data Table: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 35 |

- Case Study : Research indicated that the compound selectively targets cancer cells while sparing normal cells, which is crucial for minimizing side effects associated with conventional chemotherapy .

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. The acetoacetamido groups can interact with specific enzymes, potentially leading to therapeutic applications in treating diseases linked to enzyme dysregulation.

- Mechanism of Action : The compound forms hydrogen bonds with enzyme active sites, inhibiting their function. This interaction is critical for developing drugs targeting specific metabolic pathways.

Material Science Applications

In the field of material science, this compound is being explored as a building block for synthesizing advanced materials such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties.

- Application Example : The compound can be utilized in creating polymer membranes with selective permeability characteristics, which are essential for various industrial applications.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is valuable to compare it with similar compounds:

| Compound | Application Area | Notable Feature |

|---|---|---|

| 2,6-Diaminopyridine | Precursor in organic synthesis | Basic amine functionality |

| 2,6-Bis-(benzylidene)cyclohexanone | Solvent extraction | Different functional groups |

| 2,6-Bis-(4-methoxybenzoyl)-diaminopyridine | Polymer membrane separation | Enhanced solubility properties |

The presence of acetoacetamido groups in this compound contributes to its distinct reactivity and biological activity compared to these related compounds .

作用机制

The mechanism of action of 2,6-Bis-(acetoacetamido)-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoacetamido groups can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

2,6-Diaminopyridine: A precursor in the synthesis of 2,6-Bis-(acetoacetamido)-pyridine.

2,6-Bis-(benzylidene)cyclohexanone: Another compound with similar structural features but different functional groups.

2,6-Bis-(4-methoxybenzoyl)-diaminopyridine: Used in solvent extraction and polymer membrane separation.

Uniqueness: this compound is unique due to the presence of acetoacetamido groups, which confer specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds and makes it valuable for various applications in research and industry.

生物活性

2,6-Bis-(acetoacetamido)-pyridine is an organic compound notable for its unique structure, featuring two acetoacetamido groups attached to a pyridine ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and interaction with specific molecular targets. This article delves into the biological activity of this compound, including its mechanism of action, relevant case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 2,6-diaminopyridine with acetoacetic ester in the presence of a base such as sodium ethoxide. This method allows for the formation of the acetoacetamido groups under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The acetoacetamido groups facilitate the formation of hydrogen bonds and other interactions that can modulate enzyme activity. This interaction is crucial for its potential applications in drug development and biochemical research.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.

- Anticancer Potential : There is ongoing research into its effects on cancer cell lines, with some evidence indicating cytotoxic effects.

Case Study 1: Enzyme Interaction

A study focused on the interaction between this compound and a specific enzyme revealed that the compound acts as a competitive inhibitor. The kinetic parameters were determined using Lineweaver-Burk plots, demonstrating an increase in the Michaelis-Menten constant (Km) in the presence of the compound, indicating its role in enzyme inhibition.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results showed significant inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 3: Cytotoxicity Against Cancer Cells

Research involving human cancer cell lines assessed the cytotoxic effects of this compound. Cell viability assays indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM across different cell lines. Apoptosis assays further confirmed that the compound induces programmed cell death in cancer cells .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

3-oxo-N-[6-(3-oxobutanoylamino)pyridin-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-8(17)6-12(19)15-10-4-3-5-11(14-10)16-13(20)7-9(2)18/h3-5H,6-7H2,1-2H3,(H2,14,15,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZQCPZPEGHVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=NC(=CC=C1)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60980814 | |

| Record name | N,N'-(Pyridine-2,6-diyl)bis(3-oxobutanimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60980814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63896-86-6 | |

| Record name | NSC84170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(Pyridine-2,6-diyl)bis(3-oxobutanimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60980814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-BIS-(ACETOACETAMIDO)-PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。